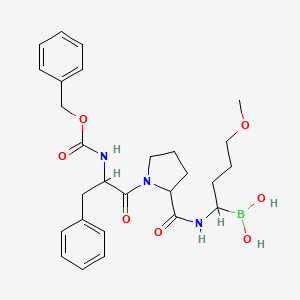

Cbz-Phe-Pro-BoroMpg-OH

Description

Structure

2D Structure

Properties

Molecular Formula |

C27H36BN3O7 |

|---|---|

Molecular Weight |

525.4 g/mol |

IUPAC Name |

[4-methoxy-1-[[1-[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]butyl]boronic acid |

InChI |

InChI=1S/C27H36BN3O7/c1-37-17-9-15-24(28(35)36)30-25(32)23-14-8-16-31(23)26(33)22(18-20-10-4-2-5-11-20)29-27(34)38-19-21-12-6-3-7-13-21/h2-7,10-13,22-24,35-36H,8-9,14-19H2,1H3,(H,29,34)(H,30,32) |

InChI Key |

PAOGOXGDGABPSC-UHFFFAOYSA-N |

Canonical SMILES |

B(C(CCCOC)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)(O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Cbz Phe Pro Borompg Oh

General Synthetic Routes to Peptide Boronic Acids and Esters

The synthesis of peptide boronic acids (PBAs) is a significant area of research, driven by their potent and diverse biological activities, including their use as protease inhibitors. rsc.org The established synthetic strategies can be broadly categorized into late-stage borylations and building block approaches. rsc.orgrsc.org

The building block strategy is a convergent approach where α-aminoboronate building blocks are prepared and then incorporated into peptide chains using standard peptide synthesis techniques. rsc.org A predominant method within this strategy is the Matteson homologation, which utilizes chiral α-chloroboronic esters as key intermediates to achieve high stereocontrol. rsc.orgscispace.com However, this method can be limited by harsh reaction conditions. rsc.org A more recent and versatile building block approach involves the conversion of N-Fmoc-protected amino acids into their corresponding α-aminoboronates. rsc.orgrsc.org These building blocks are stable and suitable for both solution-phase and solid-phase peptide synthesis (SPPS), allowing for the creation of a diverse range of PBAs with high purity. rsc.orgrsc.org

Late-stage borylation, in contrast, introduces the boronic acid moiety at a later stage of the synthesis onto a pre-formed peptide scaffold. While potentially more linear, this approach can be highly effective. rsc.org For instance, methods like the nickel-catalysed decarboxylative borylation of redox-active esters derived from peptidic carboxylic acids represent a significant advance in boronic acid synthesis due to their broad substrate scope. rsc.org

The general workflow for synthesizing peptide boronic acids often involves several key steps, as outlined in the table below.

Table 1: General Steps in Peptide Boronic Acid Synthesis

| Step | Description | Key Considerations |

|---|---|---|

| 1. Building Block Synthesis | Preparation of α-aminoboronic acid or ester synthons. | Stereochemistry is critical and often controlled using chiral auxiliaries like pinanediol. scispace.com |

| 2. Peptide Coupling | Coupling of the boronic acid building block with amino acids or peptide fragments. | Standard peptide coupling reagents (e.g., HATU, HOBt) are often used. Solid-phase synthesis is common for longer sequences. rsc.org |

| 3. Deprotection | Removal of protecting groups from the peptide backbone and the boronic acid moiety. | The boronate ester (e.g., pinanediol ester) is often deprotected in the final step to yield the free boronic acid. This can be achieved by transesterification or under acidic conditions. scispace.com |

These synthetic routes provide access to a wide array of peptide boronic acids, enabling detailed structure-activity relationship (SAR) studies. rsc.org

Specific Synthesis of Cbz-Phe-Pro-BoroMpg-OH from Boronate Esters

The synthesis of this compound is often achieved through the hydrolysis or cleavage of a corresponding boronate ester precursor. google.com A well-documented precursor is the pinacol (B44631) ester, Cbz-(R)-Phe-Pro-BoroMpg-OPinacol, also known as TRI 50b. google.com The free boronic acid, this compound (referred to as TRI 50c), is obtained from this ester. google.com

This synthetic strategy leverages the stability of the boronate ester during peptide synthesis and purification. Boronate esters, such as those derived from pinanediol or pinacol, serve as protecting groups for the boronic acid functionality. scispace.com The final step of the synthesis is the deprotection of this ester to reveal the target boronic acid. This is typically accomplished by transesterification with an excess of a diol scavenger like phenylboronic acid or isobutylboronic acid, or through acidic hydrolysis. scispace.com The peptide sequence itself is constructed using standard peptide synthesis protocols, coupling the constituent amino acids (Phenylalanine, Proline, and the boroMpg moiety) sequentially. evitachem.commdpi.com

Strategies for Chemical Modifications of the Peptide Backbone and Boronic Acid Moiety

The chemical modification of peptide boronic acids is a powerful tool for enhancing their pharmacological properties, such as stability, solubility, and target specificity. rug.nlnih.gov Modifications can be targeted at the peptide backbone or the boronic acid group itself.

Late-stage modification of the peptide backbone allows for the introduction of diverse functionalities after the main peptide chain has been assembled. chinesechemsoc.org Copper-catalyzed reactions, such as a modified Chan-Lam coupling, have been employed for the site-specific arylation of peptides. chinesechemsoc.org This strategy can utilize a phenylalanine-based boronic acid as a "handle" to react with imidazole (B134444) derivatives, demonstrating excellent functional group tolerance and selectivity over unprotected amino acid side chains. chinesechemsoc.org

The boronic acid moiety is also a versatile handle for chemical diversification. rug.nl It can undergo various chemical transformations and reversible boronate ester formation with alcohols. rug.nl For example, Cu(II)-catalyzed β-borylation of dehydroalanine (B155165) residues in peptides has been shown to be a rapid and selective modification method under mild conditions. rug.nl This not only allows for further chemical mutagenesis but can also significantly increase the water solubility of the peptide without compromising its biological activity. rug.nl

Table 2: Examples of Modification Strategies

| Modification Target | Strategy | Reagents/Conditions | Outcome |

|---|---|---|---|

| Peptide Backbone (N-Terminus) | Copper-Mediated Arylation | Boronic acids, Cu(OAc)₂, aqueous buffer | Site-selective modification of the N-terminal amine. researchgate.net |

| Peptide Backbone (Side Chain) | β-borylation of Dehydroalanine | B₂pin₂, Cu(II) catalyst, 4-picoline | Introduction of a boronic acid group for further functionalization or improved solubility. rug.nl |

| Boronic Acid Moiety | Reversible Esterification | Diols, triols | pH-controlled labeling and modulation of properties. rug.nl |

| Peptide Backbone (Aromatic Handle) | Chan-Lam Coupling | Phenylalanine boronic acid, imidazole derivatives, Cu(OAc)₂ | Site-specific peptide-drug conjugation or cyclization. chinesechemsoc.org |

These modification strategies provide a robust toolbox for fine-tuning the characteristics of boropeptide inhibitors to optimize their therapeutic potential. nih.govchinesechemsoc.org

Incorporation of Non-Canonical Amino Acids into Boropeptide Inhibitors

Incorporating non-canonical amino acids (ncAAs) into peptide structures is a key strategy for developing novel therapeutics with improved properties, such as enhanced stability against proteolysis, constrained conformations, and novel functionalities. researchgate.netplos.org This approach is applicable to boropeptide inhibitors to explore new chemical space and improve their pharmacological profiles. nih.gov

Several methods exist for the incorporation of ncAAs into peptides:

Solid-Phase Peptide Synthesis (SPPS): This is the most direct chemical method, where a desired ncAA, protected with Fmoc or Boc, is simply used as a building block during the stepwise synthesis of the peptide on a solid support. researchgate.net This allows for precise control over the position and identity of the incorporated ncAA.

Genetic Code Expansion: This in vivo method involves engineering the translational machinery of a host organism (like E. coli). frontiersin.org An orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA are created to uniquely recognize a specific codon (often a stop codon like amber) and insert an ncAA at that position during protein synthesis. frontiersin.orgnih.gov

Cell-Free Protein Synthesis (CFPS): CFPS systems offer a flexible platform for incorporating ncAAs because the open nature of the system allows for direct manipulation of components. researchgate.netfrontiersin.org ncAAs can be added directly to the reaction mixture, bypassing the need for cellular uptake, which can be a limiting factor in vivo. frontiersin.org

The incorporation of ncAAs can introduce a wide range of functionalities, including altered side chains, different backbone structures (e.g., N-methyl or D-amino acids), and post-translational modifications. researchgate.netfrontiersin.org For boropeptide inhibitors, this could mean introducing residues that enhance binding affinity, improve metabolic stability, or alter solubility and cell permeability. plos.org

Molecular Interactions and Binding Mechanisms of Cbz Phe Pro Borompg Oh

Covalent Inhibition Mechanism via Boronic Acid to Serine Residues

The cornerstone of the inhibitory action of Cbz-Phe-Pro-BoroMpg-OH is the formation of a covalent bond between its boronic acid moiety and the hydroxyl group of the catalytic serine residue (Ser195 in thrombin) within the protease's active site. This interaction is facilitated by the electrophilic nature of the boron atom, which readily reacts with the nucleophilic serine hydroxyl.

The resulting complex is a stable tetrahedral adduct, which mimics the transition state of peptide bond hydrolysis. This stable, covalent linkage effectively incapacitates the enzyme by blocking its catalytic machinery. The geometry of the boron atom transitions to a nearly tetrahedral state upon binding, further solidifying the enzyme-inhibitor complex.

Detailed Analysis of Active Site Interactions with Target Proteases (e.g., Thrombin)

The binding of this compound to serine proteases like thrombin is a multifaceted process, characterized by a precise fit within the enzyme's active site. This intricate network of interactions is crucial for the inhibitor's high affinity and specificity.

Occupancy of S1, S2, and S3 Pockets

The inhibitor's peptide-like scaffold is strategically designed to occupy the S1, S2, and S3 specificity pockets of the target protease, which are critical for substrate recognition.

| Interacting Residue of Inhibitor | Nature of Interaction | |

| S1 | BoroMpg-OH | The specific interactions within the S1 pocket are largely dictated by the nature of the boronic acid analog of the P1 residue. In thrombin, this pocket is an anion-binding exosite that favorably interacts with basic residues. |

| S2 | Proline (Pro) | The proline residue at the P2 position is a common feature in many thrombin inhibitors. It introduces a conformational rigidity that is favorable for binding and interacts with a hydrophobic cleft in the S2 pocket. |

| S3 | Phenylalanine (Phe) | The P3 phenylalanine residue engages in hydrophobic interactions within the S3 pocket, contributing to the overall binding affinity. |

Hydrogen Bonding Networks in Enzyme-Inhibitor Complexes

Hydrogen bonds play a pivotal role in stabilizing the enzyme-inhibitor complex. X-ray crystallography studies have revealed an extensive network of hydrogen bonds between the inhibitor and the active site residues of the protease. These interactions, along with the presence of tightly bound water molecules, contribute significantly to the binding affinity. nih.gov A notable increase in affinity, by a factor of 100 to 1000, has been observed in compounds that can form a hydrogen bond with the backbone of Gly216 in thrombin. nih.gov

Role of P1, P2, and P3 Residues (Phe, Pro, Mpg) in Binding Specificity

The specificity of this compound is largely determined by the nature of its P1, P2, and P3 residues, which are designed to complement the substrate-binding pockets of the target protease.

P1 Residue (Mpg): The P1 residue is a primary determinant of specificity for serine proteases. For trypsin-like proteases such as thrombin, which preferentially cleave after basic amino acids, a P1 residue that mimics arginine or lysine (B10760008) is optimal. The specific nature of the "Mpg" (a non-standard amino acid) in this position is crucial for its interaction with the S1 pocket.

P2 Residue (Pro): The proline at the P2 position provides conformational constraint, which is often beneficial for binding to the S2 pocket of proteases like thrombin. Studies on other inhibitors have shown that hydrophobic and bulky amino acids at the P2 position generally lead to better binding activity with tissue kallikrein. nih.govresearchgate.net

P3 Residue (Phe): The P3 phenylalanine residue contributes to binding through hydrophobic interactions within the S3 pocket. Research on kallistatin has indicated that basic amino acids at the P3 position can enhance complex formation through electrostatic interactions and hydrogen bonding. nih.govresearchgate.net However, the hydrophobic nature of phenylalanine in this compound suggests that hydrophobic interactions are key in this particular inhibitor's binding to its target.

Stereochemical Considerations in Enzyme-Inhibitor Recognition

The stereochemistry of the inhibitor is critical for its effective interaction with the enzyme's active site. The three-dimensional arrangement of the atoms in the P1, P2, and P3 residues, as well as the boronic acid moiety, must be precise to ensure optimal contacts with the corresponding S1, S2, and S3 pockets. For instance, the use of a D-amino acid, such as D-Phe in the P3 position of some inhibitors, can significantly alter the binding conformation and affinity. The specific stereoisomer of the Mpg residue at the P1 position will also have a profound impact on how it is recognized and bound within the S1 specificity pocket.

Enzyme Kinetics and Inhibition Spectrum of Cbz Phe Pro Borompg Oh

Determination of Inhibition Constants (K_i_ Values) for Serine Proteases

No experimental data are available in the scientific literature detailing the inhibition constants (K_i_ values) of Cbz-Phe-Pro-BoroMpg-OH against serine proteases. To populate a data table, studies measuring the compound's binding affinity for enzymes such as trypsin, chymotrypsin (B1334515), and elastase would be required.

Characterization of Slow-Binding and Competitive Inhibition Kinetics

Information regarding the kinetic mechanism of inhibition for this compound is not available. Characterization would involve pre-incubation studies and analysis of reaction progress curves to determine if the compound exhibits time-dependent, slow-binding inhibition and to ascertain whether its mechanism is competitive, non-competitive, or uncompetitive with respect to the enzyme's substrate.

pH Dependence of Inhibitor Binding Affinity

There are no published studies on how changes in pH affect the binding affinity of this compound for its target proteases. Such an analysis would be crucial for understanding the compound's efficacy under different physiological conditions, as the ionization state of both the inhibitor and the enzyme's active site residues can significantly influence binding.

Comparative Analysis of Specificity Against Diverse Protease Families (e.g., Trypsin-like, Elastase)

A comparative analysis of the inhibitory activity of this compound against different protease families, such as trypsin-like proteases that cleave after basic residues and elastases that cleave after small hydrophobic residues, has not been reported. This information would be essential to determine the compound's selectivity profile.

Influence of Non-Canonical Amino Acid Incorporation on Kinetic Profiles

The impact of the non-canonical amino acid, BoroMpg-OH, on the kinetic profile of the inhibitor is currently unknown. Research would be needed to compare the inhibitory properties of this compound with analogs containing canonical amino acids to elucidate the specific contribution of the BoroMpg-OH moiety to the compound's potency and selectivity.

Structure Activity Relationship Sar Studies of Cbz Phe Pro Borompg Oh Analogues

Impact of Boronic Acid Group Modifications on Inhibitory Potency

The boronic acid moiety is a critical pharmacophore in this class of inhibitors, acting as a transition-state analogue. It forms a reversible covalent adduct with the catalytic serine residue in the active site of target proteases like dipeptidyl peptidase IV (DPP-IV) or fibroblast activation protein (FAP). The electrophilic boron atom mimics the carbonyl carbon of the scissile peptide bond in the natural substrate researchgate.net.

Modifications to the boronic acid group can significantly impact inhibitory potency:

Esterification and Cyclization: The free boronic acid, -B(OH)₂, can exist in equilibrium with its cyclic boronate ester form. The formation of these cyclic structures can influence the inhibitor's conformation and ability to bind to the enzyme's active site. Studies have explored the use of cyclic boronates to constrain the molecule into a preferred conformation for enzyme binding acs.org. While acyclic boronic acids are potent, cyclic boronates can offer improved selectivity and pharmacokinetic properties. For instance, some research has shown that constraining the boronic acid in a ring system can enhance potency and reduce unwanted reactions like oligomerization mdpi.com.

Acyclic vs. Cyclic Forms: Conditions can be set to generate either the fully unprotected acyclic boronic acid dipeptides or their cyclic counterparts nih.govacs.org. The equilibrium between these forms is pH-dependent, which can affect potency at physiological pH. Some conformationally constrained inhibitors are designed to prevent this pH-dependent cyclization, leading to more consistent potency nih.gov.

The table below summarizes the effect of boronic acid modifications on inhibitory activity.

| Modification | Effect on Potency | Rationale |

| Free Boronic Acid | High | Forms a covalent bond with the catalytic serine, mimicking the tetrahedral transition state researchgate.net. |

| Cyclic Boronate Ester | Variable; can increase or decrease | Constrains the molecule's conformation, which may improve binding affinity and selectivity for the target enzyme acs.orgmdpi.com. |

| Boronic Acid Prodrugs | Lower intrinsic potency | Designed to improve pharmacokinetic properties; converted to the active boronic acid in vivo. |

Elucidation of Peptide Backbone Structural Changes and Their Activity Correlations

The peptide backbone of Cbz-Phe-Pro-BoroMpg-OH serves as a scaffold that positions the critical interacting elements—the N-terminal cap, the P1 and P2 side chains, and the boronic acid warhead—into the enzyme's binding pockets. Alterations to the backbone's structure and conformational flexibility have profound effects on activity.

Conformational Rigidity: Introducing constraints into the peptide backbone, such as using amide bond isosteres (e.g., 1,2,3-triazoles) or incorporating α,α-disubstituted amino acids, can lock the inhibitor into a bioactive conformation researchgate.net. This pre-organization can reduce the entropic penalty of binding, thereby enhancing affinity . Studies on protease inhibitor mimics with locked amide conformations have provided insights into favorable binding geometries researchgate.net.

Extended Conformation: Research on chemotactic peptides suggests that an extended β-sheet-like structure can be crucial for high biological activity researchgate.net. Molecular modeling and structural studies of dipeptidyl boronate inhibitors often show them adopting an extended conformation within the active site, forming an anti-parallel β-sheet with residues in the enzyme nih.gov. This allows for crucial hydrogen bond interactions between the inhibitor backbone and the enzyme.

The correlation between backbone structure and activity is highlighted in the following table.

| Backbone Modification | Effect on Activity | Structural Rationale |

| Flexible Backbone | Baseline Activity | Allows for induced fit but may have a higher entropic cost upon binding. |

| Locked/Rigid Conformation | Often Increased | Pre-organizes the inhibitor into a bioactive conformation, reducing the entropic penalty for binding researchgate.net. |

| Amide Bond Isosteres | Variable | Can improve metabolic stability and mimic the geometry of natural peptides while altering polarity and hydrogen bonding capacity researchgate.net. |

| β-Amino Acid Incorporation | Can maintain or improve potency | Alters the backbone spacing and geometry, potentially leading to novel interactions with the enzyme active site researchgate.net. |

Investigation of P1 Side Chain Variations (Methoxypropyl vs. Arginyl)

The P1 residue of the inhibitor is a primary determinant of selectivity, as its side chain projects into the S1 subsite of the target enzyme. The nature of the amino acid at this position dictates the specific interactions that anchor the inhibitor.

Methoxypropyl (Mpg) Side Chain: The methoxypropyl side chain is a non-natural, hydrophobic group. In the context of inhibitors targeting enzymes like FAP or DPP-IV, which have a preference for proline at the P1 position, a hydrophobic P1 side chain can fit into the largely hydrophobic S1 pocket. The flexibility of the alkyl chain allows it to adopt a favorable conformation within this pocket.

Arginyl (Arg) Side Chain: In contrast, an arginyl side chain is large, basic, and positively charged at physiological pH. The guanidinium (B1211019) group can form strong salt bridges and hydrogen bonds with acidic residues (e.g., Asp or Glu) at the bottom of the S1 pocket. This type of interaction is often seen in inhibitors of trypsin-like serine proteases. For certain dipeptidyl peptidases, the S1 pocket can accommodate such charged residues, leading to potent inhibition.

| P1 Side Chain | Key Characteristics | Expected Interactions in S1 Pocket |

| Methoxypropyl (Mpg) | Hydrophobic, flexible | Van der Waals and hydrophobic interactions. |

| Arginyl (Arg) | Basic, positively charged, bulky | Electrostatic interactions (salt bridges) and hydrogen bonds with acidic residues. |

Effects of N-terminal Protecting Groups (Cbz) on Binding

The N-terminal protecting group, or "cap," occupies the S2 subsite of the enzyme and can significantly contribute to binding affinity. The Carboxybenzyl (Cbz) group, derived from benzyl (B1604629) chloroformate, is a common N-terminal cap in peptide-based inhibitors.

The Cbz group is relatively large and hydrophobic, containing an aromatic phenyl ring and a urethane (B1682113) linkage. This structure allows it to engage in favorable hydrophobic and π-stacking interactions with aromatic residues (e.g., Tyr, Phe, Trp) that often line the S2 pocket of dipeptidyl peptidases nih.gov. The urethane moiety can also act as a hydrogen bond donor or acceptor. SAR studies have shown that different N-protecting groups, such as Boc, Fmoc, and Cbz, are well-tolerated and can be used to modulate the potency and physicochemical properties of the inhibitor nih.gov. In some series of dipeptidyl boronic acid inhibitors, a Cbz group at the N-terminus was found to be a feature of the most potent compounds nih.gov.

| N-terminal Group | Key Features | Impact on Binding |

| Carboxybenzyl (Cbz) | Aromatic, hydrophobic, H-bond potential | Engages in hydrophobic and π-stacking interactions in the S2 pocket; contributes significantly to binding affinity nih.gov. |

| tert-Butoxycarbonyl (Boc) | Bulky, aliphatic, hydrophobic | Provides steric bulk and hydrophobic interactions. |

| Free N-terminus | Charged (NH₃⁺) | Can form ionic interactions but may be less potent if the S2 pocket is predominantly hydrophobic. |

Conformational Analysis and its Relationship to Biological Activity

The biological activity of a flexible molecule like this compound is not determined by its structure in isolation but by the specific conformation it adopts when bound to its target enzyme (the "bioactive conformation"). Conformational analysis, using techniques like NMR spectroscopy and computational modeling, is crucial for understanding this relationship acs.org.

Studies on dipeptide boronic acid inhibitors have revealed a strong correlation between their three-dimensional structure and their inhibitory activity acs.org. For potent inhibition, the molecule must adopt a conformation that allows for optimal complementary interactions across the enzyme's active site. This includes:

The proper orientation of the boronic acid for covalent bond formation with the catalytic serine.

The correct positioning of the P1 and P2 side chains deep within the S1 and S2 pockets, respectively.

The formation of a hydrogen-bonding network between the peptide backbone of the inhibitor and the enzyme.

It has been suggested that for some peptide inhibitors, a flexible backbone that can adapt to the binding site is preferred over a rigid one, allowing for an "induced fit" binding mechanism researchgate.net.

Entropic and Enthalpic Contributions to Inhibitor Binding

Enthalpy (ΔH): This term reflects the change in bonding energy upon complex formation. Favorable enthalpic contributions arise from the formation of strong, specific interactions such as hydrogen bonds, salt bridges, and the covalent bond between the boronic acid and the catalytic serine. For many dipeptidyl peptidase inhibitors, binding is predominantly enthalpy-driven, indicating the importance of these strong, direct interactions vetmeduni.ac.atacs.orgnih.gov.

Entropy (ΔS): This term relates to the change in the system's disorder. A positive (favorable) entropic contribution often comes from the release of ordered water molecules from the enzyme's active site and the inhibitor's surface upon binding (the hydrophobic effect). Conversely, the loss of conformational freedom of the inhibitor and enzyme side chains upon binding represents an entropic penalty. In some cases, particularly with rigid or pre-organized inhibitors, the binding can be entropy-driven nih.govrsc.org.

For dipeptidyl peptidase inhibitors, the binding is typically characterized by a large, favorable enthalpy change, which is the major contributor to the free energy of binding. Entropic contributions are often smaller and can be either slightly favorable or unfavorable vetmeduni.ac.atacs.org.

| Thermodynamic Parameter | Contribution to Binding | Molecular Origin |

| ΔG (Gibbs Free Energy) | Overall binding affinity | The net balance of enthalpic and entropic contributions. |

| ΔH (Enthalpy) | Favorable (negative) and often dominant | Covalent bond formation, hydrogen bonds, electrostatic interactions vetmeduni.ac.atnih.gov. |

| ΔS (Entropy) | Variable; can be favorable or unfavorable | Favorable: Release of bound water (hydrophobic effect). Unfavorable: Loss of conformational freedom of the inhibitor and enzyme nih.govrsc.org. |

Computational and Molecular Modeling Approaches for Cbz Phe Pro Borompg Oh

Molecular Docking and Dynamics Simulations of Enzyme-Inhibitor Complexes

Molecular docking and dynamics simulations are powerful tools to elucidate the binding mode and stability of Cbz-Phe-Pro-BoroMpg-OH within the active site of its target enzyme. While specific studies on this exact compound are not extensively available in public literature, the principles of these techniques are well-established for analogous boronic acid-based inhibitors.

Molecular docking predicts the preferred orientation of the inhibitor when it binds to a protein to form a stable complex. For a compound like this compound, docking studies would involve placing the molecule into the active site of thrombin and evaluating the potential binding poses based on a scoring function. These studies help in understanding the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the inhibitor's affinity.

Following docking, molecular dynamics (MD) simulations can provide a more dynamic and detailed view of the enzyme-inhibitor complex over time. MD simulations of thrombin-inhibitor complexes have revealed the importance of specific subsites (S1, S2, and S3) in the binding of inhibitors. plos.org For this compound, the Phenylalanine (Phe) and Proline (Pro) residues would be expected to interact with the S2 and S3 subsites of thrombin, which are known to accommodate hydrophobic and specific amino acid residues, respectively. plos.org The boronic acid moiety is crucial as it forms a covalent bond with the catalytic serine residue in the enzyme's active site. mdpi.com MD simulations can also shed light on the role of water molecules in mediating interactions between the inhibitor and the enzyme.

Conformational Searching Algorithms for Ligand Binding

The flexibility of peptide-based inhibitors like this compound presents a challenge for computational modeling. Conformational searching algorithms are employed to explore the vast conformational space of the ligand to identify the most probable binding conformation. These algorithms systematically or randomly alter the rotatable bonds of the molecule to generate a diverse set of conformations.

A specialized method for elucidating the binding conformers of peptidyl inhibitors has been developed, which can be applied to molecules like this compound. acs.org Identifying the correct binding conformation is a critical first step for accurate molecular docking and subsequent 3D-QSAR analysis. acs.org The conformational flexibility of the inhibitor can significantly influence its binding affinity and selectivity.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Analysis (e.g., CoMFA)

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are used to correlate the biological activity of a series of compounds with their 3D physicochemical properties. Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique.

Table 1: Illustrative 3D-QSAR Fields and Their Implications for Inhibitor Design

| Field Type | Color | Implication for this compound Modification |

| Steric | Green | Favorable to have bulkier groups in this region. |

| Steric | Yellow | Unfavorable to have bulkier groups in this region. |

| Electrostatic | Blue | Favorable to have positively charged groups in this region. |

| Electrostatic | Red | Favorable to have negatively charged groups in this region. |

Prediction of Binding Conformations and Interaction Energies

Computational methods are crucial for predicting the binding conformation and estimating the interaction energies between this compound and its target enzyme. The binding conformation is typically predicted using molecular docking algorithms, as discussed earlier.

Once a plausible binding pose is identified, the interaction energy, which is a key component of the binding affinity, can be calculated using various methods. The Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method is a popular approach for estimating the free energy of binding. plos.org This method combines the molecular mechanics energies with calculations of solvation energies. plos.org By calculating the binding free energies for a series of inhibitors, researchers can gain quantitative insights into the structure-activity relationship. plos.org A high correlation between the calculated and experimental binding affinities would validate the computational model. plos.org

Development and Application of Reduced Protein Binding Site Representations in Ligand Discovery

To expedite the process of ligand discovery, reduced representations of the protein binding site can be developed and utilized. These simplified models capture the essential features of the active site required for ligand binding, thereby reducing the computational cost of virtual screening.

For a target like thrombin, a reduced representation would include key amino acid residues that form the S1, S2, and S3 pockets and are known to be critical for inhibitor binding. This approach allows for the rapid screening of large compound libraries to identify potential hits that can then be subjected to more rigorous and computationally expensive modeling techniques.

Rational Design Strategies for Optimizing Boropeptide Scaffolds

The insights gained from the aforementioned computational and molecular modeling approaches are integrated into rational design strategies to optimize boropeptide scaffolds like that of this compound. The goal is to improve properties such as potency, selectivity, and pharmacokinetic profiles.

For instance, X-ray crystal structures of similar inhibitors in complex with thrombin can provide a starting point for the in silico design of new analogues. nih.gov By analyzing the interactions within the active site, medicinal chemists can propose modifications to the peptide backbone or the side chains to enhance binding affinity or selectivity against other related proteases. nih.gov For example, modifications to the P2 and P3 residues (Phenylalanine and Proline in this compound) can be explored to achieve better interactions with the corresponding enzyme subsites. plos.org Computational tools can then be used to evaluate the potential of these new designs before they are synthesized and tested in the laboratory, saving time and resources.

Applications in Biochemical Research

Cbz-Phe-Pro-BoroMpg-OH as a Probe for Protease Mechanism Studies

This compound serves as an effective probe for elucidating the mechanistic details of serine proteases. The boronic acid group is key to its function, acting as a transition-state analog inhibitor. Serine proteases catalyze peptide bond hydrolysis through a mechanism involving a nucleophilic attack by the active site serine residue on the carbonyl carbon of the substrate's scissile bond. This attack leads to the formation of a transient tetrahedral intermediate.

The boron atom in this compound is electrophilic and is readily attacked by the hydroxyl group of the catalytic serine residue in the active site of serine proteases. This interaction results in the formation of a stable, covalent tetrahedral adduct, mimicking the transition state of the natural enzymatic reaction. google.com By forming this stable complex, the inhibitor effectively blocks the active site and halts the catalytic cycle. This mechanism-based inhibition allows researchers to "trap" the enzyme in a state that is structurally similar to the transition state, providing invaluable insights into the enzyme's catalytic mechanism.

This compound has been identified as a highly specific inhibitor of thrombin, a key serine protease in the blood coagulation cascade. google.com Thrombin's primary function is to convert fibrinogen to fibrin, which then forms a clot. By inhibiting thrombin, this compound can be used to study the kinetics and structural dynamics of the coagulation pathway. The formation of the stable enzyme-inhibitor complex allows for detailed structural analysis, for instance through X-ray crystallography, to map the interactions within the active site.

Utility in In Vitro Enzyme Kinetic Assays and Molecular Interaction Studies

In in vitro settings, this compound is a powerful tool for characterizing the kinetic properties of serine proteases. Its inhibitory activity can be quantified to determine key kinetic parameters such as the inhibition constant (Ki), which provides a measure of the inhibitor's potency. The time-dependent nature of the inhibition, characteristic of many boronic acid inhibitors, can also be studied to understand the rates of association and dissociation of the inhibitor with the enzyme.

The use of this compound in kinetic assays allows for the detailed investigation of enzyme-ligand interactions. By systematically varying the concentrations of the enzyme, substrate, and inhibitor, researchers can build a comprehensive kinetic model of the protease's function and its inhibition.

| Parameter | Description | Typical Application with this compound |

| Ki (Inhibition Constant) | A measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a more potent inhibitor. | Determining the potency of this compound against specific serine proteases like thrombin. |

| kon (Association Rate Constant) | The rate at which the inhibitor binds to the enzyme. | Characterizing the speed at which this compound forms a complex with the target protease. |

| koff (Dissociation Rate Constant) | The rate at which the inhibitor dissociates from the enzyme. | Understanding the stability and reversibility of the enzyme-inhibitor complex. |

| IC50 (Half-maximal Inhibitory Concentration) | The concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity under specific assay conditions. | A practical measure of inhibitor effectiveness in a given experimental setup. |

This table is for illustrative purposes. Specific kinetic values would need to be sourced from dedicated experimental studies.

Contributions to Understanding Protease Stereoselectivity

The stereochemistry of an inhibitor is often a critical determinant of its binding affinity and specificity. This compound, with its chiral centers, has contributed to the understanding of how proteases recognize and bind to their substrates with high stereoselectivity. The specific spatial arrangement of the phenyl, proline, and methoxypropylglycine residues dictates how the inhibitor fits into the active site cleft of a target protease.

Studies with different stereoisomers of similar peptide boronic acid inhibitors have demonstrated that even minor changes in the three-dimensional structure can lead to significant differences in inhibitory potency. This high degree of stereochemical discrimination by the enzyme is a reflection of the precisely organized architecture of its active site. By comparing the binding of different stereoisomers of this compound or related compounds, researchers can infer the optimal stereochemical requirements for potent inhibition, which in turn provides insights into the natural substrate preferences of the protease.

Role in the Development of Protein-Ligand Docking and Virtual Screening Methodologies

Experimentally determined structures of this compound in complex with its target proteases serve as valuable test cases for the development and validation of computational tools like protein-ligand docking and virtual screening algorithms. These computational methods aim to predict the binding mode and affinity of small molecules to a protein target.

The known binding mode of this compound provides a "gold standard" against which the accuracy of docking programs can be assessed. If a docking algorithm can accurately reproduce the experimentally observed binding pose of this inhibitor, it increases the confidence in its ability to predict the binding of novel, untested compounds.

In virtual screening, large libraries of chemical compounds are computationally docked into a protein's active site to identify potential new inhibitors. This compound and its known inhibitory activity can be used as a positive control in such screening campaigns. The ability of a virtual screening workflow to identify this known inhibitor from a large database of diverse molecules is a key metric for validating the effectiveness of the screening protocol.

| Computational Method | Application with this compound |

| Protein-Ligand Docking | Validation of docking algorithms by assessing their ability to reproduce the known binding pose of this compound in the active site of its target protease. |

| Virtual Screening | Use as a positive control to evaluate the enrichment factor and overall performance of virtual screening protocols designed to identify new protease inhibitors. |

| Molecular Dynamics Simulations | Studying the dynamic stability and conformational changes of the this compound-protease complex over time to understand the binding thermodynamics. |

This table illustrates the role of the compound in computational chemistry; specific studies would provide detailed outcomes.

Q & A

Q. How to enhance reproducibility in studies involving this compound?

- Methodological Answer : Deposit raw data (HPLC chromatograms, NMR spectra) in public repositories (e.g., Zenodo, ChemRxiv). Document synthetic procedures using SMILES notations and reaction codes (e.g., RXNO:0000003 for amide coupling). Collaborate with independent labs for cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.